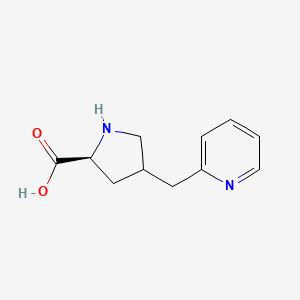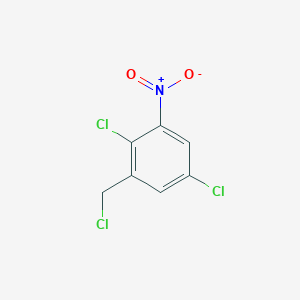
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a chloromethyl group, and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 2,5-Dichlorotoluene: : The synthesis of 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene can begin with the nitration of 2,5-dichlorotoluene. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
-
Chloromethylation: : Following nitration, the chloromethylation of the nitro compound can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This step introduces the chloromethyl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chlorine) on the benzene ring. Common nucleophiles include amines, thiols, and alkoxides.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Oxidation Reactions: : The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Carboxylated Derivatives: From oxidation of the chloromethyl group.
Substituted Aromatics: From nucleophilic substitution reactions.
科学研究应用
Chemistry
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives can act as precursors to bioactive compounds with antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
作用机制
The mechanism of action of 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro and chlorine groups. This activation facilitates nucleophilic attack on the ring, leading to substitution reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-1-(chloromethyl)-3-nitrobenzene
- 2,6-Dichloro-1-(chloromethyl)-3-nitrobenzene
- 2,5-Dichloro-1-(methyl)-3-nitrobenzene
Uniqueness
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and nitro groups in the 2 and 5 positions, respectively, makes it particularly reactive towards nucleophilic substitution, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C7H4Cl3NO2 |
|---|---|
分子量 |
240.5 g/mol |
IUPAC 名称 |
2,5-dichloro-1-(chloromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 |
InChI 键 |
VNUVTGAKNSCATN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CCl)Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)


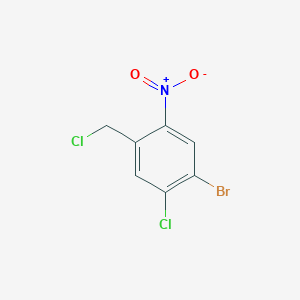
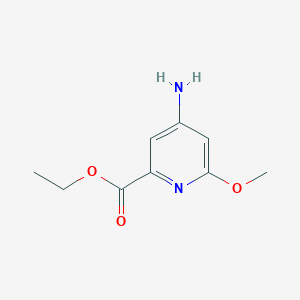
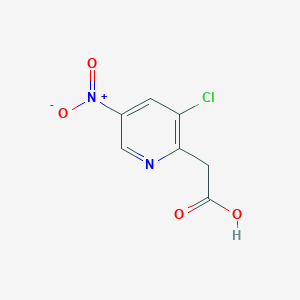

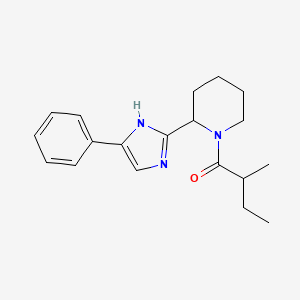
![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
